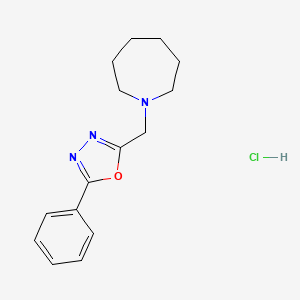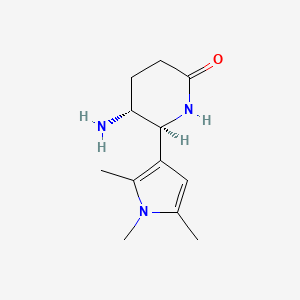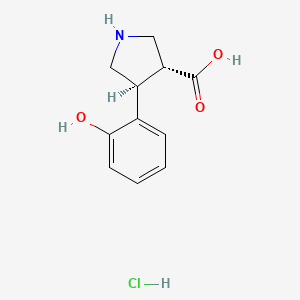
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate, also known as MNPA, is a chemical compound that belongs to the family of nitrophenylacrylates. MNPA has been widely used in scientific research due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Remediation
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate and its related compounds have been studied for their biodegradation potential, particularly in the context of environmental remediation. For instance, a study by Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a structurally similar compound, by Ralstonia sp. SJ98. This microorganism can utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for bioremediation of related nitrophenolic compounds in contaminated environments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Research
In the field of material science and polymer research, nitrophenyl compounds are utilized in the synthesis and characterization of novel materials. For example, Meng et al. (1996) discussed the synthesis of nitrophenyl-based polymers, which exhibit significant photoinduced birefringence, suggesting applications in optical storage and photonic devices. This work illustrates the versatility of nitrophenyl derivatives in creating functional materials with potential applications in data storage and processing (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal Engineering and Nonlinear Optics
Muthuraman et al. (2001) investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, aiming to develop materials with enhanced quadratic nonlinear optical behavior. This research contributes to the design of noncentrosymmetric structures for nonlinear optics, leveraging the structural properties of nitrophenyl derivatives (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Organic Synthesis and Catalysis
The synthesis and catalytic applications of nitrophenyl derivatives have also been explored. Ishihara et al. (2008) reported on zwitterionic salts derived from 4-nitrophenyl isothiocyanate as effective organocatalysts for transesterification reactions. This study demonstrates the potential of nitrophenyl-based compounds in facilitating chemical transformations, contributing to more efficient and sustainable synthetic methodologies (Ishihara, Niwa, & Kosugi, 2008).
Propiedades
IUPAC Name |
methyl (E)-3-(4-nitrophenyl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDCDQTMQFQI-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)







![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)




